molecular formula C5H5NOS B1664039 2-Acetylthiazole CAS No. 24295-03-2

2-Acetylthiazole

カタログ番号 B1664039
CAS番号: 24295-03-2
分子量: 127.17 g/mol
InChIキー: MOMFXATYAINJML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Acetylthiazole is a volatile flavoring substance generally formed by the Maillard reaction between an amino acid and carbonyl compounds . It is reported to occur in canned sweet corn products, cooked pine mushroom, cooked asparagus, and roasted beef .


Synthesis Analysis

A synthetic method for 2-acetylthiazole involves several steps . Firstly, preparation of 2-amino thiazole is carried out by mixing toluene, thiourea, and chloroacetaldehyde. Secondly, preparation of 2-bromo thiazole is carried out by dissolving 2-amino thiazole in sulfuric acid, adding a sodium nitrite aqueous solution drop by drop slowly at a controlled temperature after concentrated nitric acid is added drop by drop. Finally, preparation of 2-acetyl thiazole is carried out by adding 2-bromo thiazole in a butyllithium solution, stirring it, then adding ethyl acetate, and carrying out a reaction .


Molecular Structure Analysis

The molecular formula of 2-Acetylthiazole is C5H5NOS . The molecular weight is 127.164 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A model reaction of d-glucose and l-cysteine was constructed to investigate the formation pathway of 2-acetylthiazole . l-Cysteine, d-glucose, and the corresponding intermediates, namely, dicarbonyl compounds (DCs), were involved in the formation of 2-acetylthiazole .


Physical And Chemical Properties Analysis

2-Acetylthiazole has a density of 1.2±0.1 g/cm3, a boiling point of 212.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol, and the flash point is 82.3±22.6 °C . The index of refraction is 1.545 .

科学的研究の応用

Chemical Synthesis

2-Acetylthiazole is utilized in the preparation of various chemical compounds, including triazolothiazoles and chiral alcohols. It serves as a key ingredient in aldol condensation reactions, which are fundamental processes in organic synthesis .

Flavoring Agent in Food Industry

In the food industry, 2-Acetylthiazole is known for its role as a flavoring agent. It imparts a distinctive roasted or popcorn-like aroma, commonly found in coffee and popcorn. This compound is formed during the Maillard reaction, which occurs between amino acids and reducing sugars during cooking and food processing. It’s reported to be present in canned sweet corn products, cooked pine mushroom, cooked asparagus, roasted beef, and is used in the preparation of ‘fragrant’ rice .

Food Additive

Beyond its role as a flavoring agent, 2-Acetylthiazole is also used as a food additive to enhance the aroma profile of various food products. It contributes to the nutty, popcorn, bread, and toasted cereal odor and flavor in corn chips, sweet corn, popcorn, nuts, chocolate, corn snacks, baked bread, and meat and seafood flavors .

Volatile Compound Formation

During the Maillard reaction of the glycine-ribose Amadori rearrangement product (GR-ARP), 2-Acetylthiazole becomes involved in volatile compound formation. This process is crucial for developing flavors during food processing .

Safety and Hazards

2-Acetylthiazole is combustible and harmful if swallowed . It is advised to keep away from heat/sparks/open flames/hot surfaces, and not to smoke when handling this chemical . It is also recommended to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn .

特性

IUPAC Name

1-(1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMFXATYAINJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030162
Record name 2-Acetylthiazole
Source EPA DSSTox
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odour
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

89.00 to 91.00 °C. @ 12.00 mm Hg
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.225-1.229
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetylthiazole

CAS RN

24295-03-2
Record name 2-Acetylthiazole
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Record name 2-Acetylthiazole
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Record name Ethanone, 1-(2-thiazolyl)-
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Record name 2-Acetylthiazole
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Record name 1-(thiazol-2-yl)ethan-1-one
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Record name 2-ACETYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGS5268I
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Record name 2-Acetylthiazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64.5 - 65.5 °C
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-Acetylthiazole and what does it smell like?

A1: 2-Acetylthiazole is a heterocyclic compound with a roasted, popcorn-like, or nutty aroma. It is often described as having a meaty aroma as well. [, , , , , ]

Q2: In what foods is 2-Acetylthiazole commonly found?

A2: 2-Acetylthiazole is found in various foods, including cooked meat, rice bran, sweet corn products, grilled eels, and Chinese mitten crab. It is also a key contributor to the aroma of Nanjing water-boiled salted duck and Beijing roast duck. [, , , , , , , , ]

Q3: How does 2-Acetylthiazole contribute to the flavor of cooked meat?

A3: 2-Acetylthiazole is generated during the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs during cooking. Specifically, it is formed through reactions involving cysteine and dicarbonyl compounds like methylglyoxal. [, , , ]

Q4: Can the levels of 2-Acetylthiazole be influenced by food processing?

A4: Yes, processing techniques like electrical stimulation of meat, chiller aging, and different cooking methods can affect the levels of 2-Acetylthiazole and other volatile compounds, ultimately impacting the final flavor profile of the food. [, , ]

Q5: How is 2-Acetylthiazole synthesized in the laboratory?

A5: One method involves a three-step reaction starting from 2-aminothiazole. This includes diazotisation, bromination, and finally acetylization. [] Another approach utilizes 2-acetylthiazole as a masked α-hydroxypropanal β-anion synthon in a five-step synthesis. []

Q6: What is the role of cysteine in the formation of 2-Acetylthiazole?

A6: Cysteine reacts with dicarbonyl compounds, particularly methylglyoxal, to form 2-Acetylthiazole. This reaction is favored in alkaline conditions and can be influenced by the concentration of cysteine and the pH of the reaction mixture. [, , ]

Q7: What are some of the key intermediates in the formation of 2-Acetylthiazole from cysteine and methylglyoxal?

A7: One crucial intermediate is N-(2-sulfanylethyl)-2-oxopropanamide (SOPA), formed through a series of reactions between cysteine and methylglyoxal. SOPA then undergoes further transformations to yield 2-Acetylthiazole. []

Q8: Does the solvent system used in food processing impact the formation of 2-Acetylthiazole?

A8: Yes, different solvent systems, such as water, glycerine, and triglycerides, can influence the type and quantity of volatile compounds, including 2-Acetylthiazole, produced during thermal processing of food. []

Q9: Can sunlight affect the production of 2-Acetylthiazole in food models?

A9: Yes, exposure to sunlight can significantly enhance the production of 2-Acetylthiazole and other volatile compounds like thiazoles and thiophenes in model food systems containing cysteine and glucose. This suggests a potential role of light in flavor development during food processing and storage. []

Q10: What is the molecular formula and weight of 2-Acetylthiazole?

A10: The molecular formula of 2-Acetylthiazole is C5H5NOS, and its molecular weight is 127.17 g/mol.

Q11: What are some analytical techniques used to identify and quantify 2-Acetylthiazole?

A11: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), often coupled with headspace solid-phase microextraction (HS-SPME) for volatile compound extraction. [, , , ]

Q12: Are there any applications of 2-Acetylthiazole beyond flavoring?

A12: While primarily known for its aroma, 2-Acetylthiazole has been investigated as a building block in the synthesis of various compounds, including O,N-protected (+)-3-deoxynojirimycin and (+)-3-deoxymannojirimycin. []

Q13: What is the role of 2-Acetylthiazole in odor sensing technology?

A13: Researchers have explored the use of 2-Acetylthiazole as a model odorant in surface acoustic wave (SAW) devices for odor detection. By studying changes in SAW propagation velocity upon binding to Cynops pyrrhogaster lipocalin (Cp-Lip1) protein, these devices can potentially discriminate between different odorant molecules. []

Q14: How can iso-oligosaccharides contribute to the formation of 2-Acetylthiazole?

A14: Research suggests that iso-oligosaccharides, a type of carbohydrate, exhibit a remarkable ability to generate 2-Acetylthiazole, exceeding other oligosaccharides and even some monosaccharides. This highlights their potential as precursors for generating desirable flavors in food products. []

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